[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and appropriate alkylating agents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction could lead to simpler amine derivatives.
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Interactions: Forming complexes with metal ions or other organic molecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming strong hydrogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-10-7-16-17(2)12(10)9-14-8-11-3-5-15-18(11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3 |
InChI Key |
XJGOAMZRVABKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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